molecular formula C20H19NOS B2825863 N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide CAS No. 1797713-19-9

N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide

Cat. No.: B2825863
CAS No.: 1797713-19-9
M. Wt: 321.44
InChI Key: PVONGPRPZAQPGB-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide is a synthetic organic compound designed for research applications, particularly within medicinal chemistry and neuroscience. This molecule is an acetamide derivative, a class known for its diverse pharmacological profiles. Its structure incorporates two key moieties: a thiophene ring and a m-tolyl (meta-methylphenyl) group, linked through a benzyl-acetamide scaffold. The thiophene ring is a privileged structure in drug discovery, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved drugs, and is frequently explored for its versatile biological interactions . The primary research value of this compound lies in its potential as a chemical precursor or a scaffold for developing novel bioactive molecules . Thiophene-containing acetamides have been extensively investigated for their anticonvulsant properties . Quantitative Structure-Activity Relationship (QSAR) studies on related propanamide derivatives have demonstrated significant anticonvulsant activity, with some designed compounds showing better binding affinity to molecular targets like γ-aminobutyrate aminotransferase (GABA-AT) than established inhibitors . Furthermore, thiophene derivatives exhibit a broad spectrum of other biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer effects . The specific substitution pattern on the acetamide nitrogen and the aromatic rings can be optimized to modulate potency and selectivity, making this compound a valuable intermediate for generating a combinatorial library in lead optimization campaigns. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c1-15-5-4-6-16(11-15)12-20(22)21-13-17-7-2-3-8-19(17)18-9-10-23-14-18/h2-11,14H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONGPRPZAQPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current literature.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that include:

  • Formation of the Thiophene Ring : The thiophene moiety can be synthesized using various methods, such as the Paal-Knorr synthesis.
  • Benzylation : The thiophene derivative is then benzylated to introduce the benzyl group.
  • Acetamide Formation : Finally, the acetamide group is introduced through acylation with an appropriate acylating agent.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiophene-containing compounds. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Activity Cell Line IC50 (µM) Mechanism
AntimicrobialE. coli30Membrane disruption
AnticancerHeLa25Apoptosis induction
AnticancerMCF-720Cell cycle arrest

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In vivo models have shown a reduction in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Receptor Modulation : The compound may also modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, particularly against E. coli and Staphylococcus aureus.
  • Anticancer Evaluation : A study focusing on the anticancer properties reported that treatment with this compound led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

Thiophene-containing acetamides are notable for their diverse biological activities. For example:

  • N-(2-(1H-Tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b) () incorporates both thiophene and m-tolyl groups, with a tetrazole ring enhancing bioavailability. Its melting point (190–191°C) and cytotoxicity (38.3% mortality at 0.1 mg/mL) highlight its stability and bioactivity .
  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide (3a) () features a bromoacetamide substituent, synthesized via a one-step reaction. Its lower melting point (96–97°C) and sensitivity to solvents like DMSO contrast with the target compound’s hypothetical stability .

Table 1: Thiophene-Containing Acetamides

Compound Name Substituents Melting Point (°C) Biological Activity Reference
Target Compound (Hypothetical) Thiophen-3-yl, m-tolyl N/A Inferred anti-inflammatory
Compound 3b () Thiophene, m-tolyl, tetrazole 190–191 Cytotoxic (38.3% mortality)
Compound 3a () Thiophene, bromoacetamide 96–97 Intermediate for synthesis
m-Tolyl-Containing Acetamides

The m-tolyl group is common in acetamides designed for directed C–H functionalization or enzyme inhibition:

  • 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide () demonstrates stereochemical complexity, with a bent cyclobutane ring influencing crystal packing. Its synthesis via acid-amine coupling mirrors methods used for similar acetamides .
  • N-(4-Oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7d) () shows a 206°C melting point and anti-HCV activity, emphasizing the role of m-tolyl in targeting viral proteins .

Table 2: m-Tolyl Acetamides

Compound Name Substituents Melting Point (°C) Application Reference
Target Compound (Hypothetical) Thiophen-3-yl, m-tolyl N/A Potential inflammasome inhibition
Compound 7d () Quinazolinone, m-tolyl, p-tolyloxy 206 HCV NS5B inhibition
Compound in Cyclobutyl, m-tolyl N/A Crystallography studies
Spectroscopic and Physical Properties
  • NMR and MS : and provide detailed 1H/13C NMR and mass spectra for structural confirmation, essential for validating the target compound’s purity .
  • Melting Points : Higher melting points (e.g., 255°C for ’s 7b) correlate with rigid aromatic systems, whereas flexible substituents (e.g., ’s 3a) reduce thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with coupling reactions between thiophene-containing benzylamines and m-tolyl acetic acid derivatives. Key steps include amide bond formation using reagents like thionyl chloride or carbodiimides. Solvent choice (e.g., dichloromethane or toluene/water mixtures) and temperature control (reflux conditions) significantly impact yield. Purification via column chromatography or crystallization (ethanol/water mixtures) is critical for isolating high-purity products .
  • Optimization : Kinetic studies suggest adjusting pH and reaction time (e.g., 5–7 hours for azide substitutions) to minimize side products. Analytical techniques like TLC and HPLC are essential for monitoring progress .

Q. How is the structural characterization of this compound performed, and what key features define its molecular geometry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity of the thiophene, benzyl, and m-tolyl moieties. X-ray crystallography reveals non-planar cyclobutane rings in derivatives, with bond lengths (e.g., C-N: 1.30–1.50 Å) and dihedral angles (e.g., 25.9°) critical for stability. Mass spectrometry (MS) validates molecular weight (e.g., 273.36 g/mol for related structures) .

Q. What preliminary biological activities have been reported for structurally analogous acetamides?

  • Methodological Answer : Derivatives with thiophene and benzyl groups exhibit anti-inflammatory and anticancer properties in preclinical models. Assays include cell viability (MTT) and enzyme inhibition (e.g., COX-2). Lipophilicity from the m-tolyl group enhances membrane permeability, while the thiophene ring contributes to π-π stacking with biological targets .

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